(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE
CAS No.: 1224727-08-5
Cat. No.: VC11697804
Molecular Formula: C48H52N2P2
Molecular Weight: 718.9 g/mol
* For research use only. Not for human or veterinary use.
![(1S,2S)-N,N-BIS[2-(DI-P-TOLYLPHOSPHINO)BENZYL]CYCLOHEXANE-1,2-DIAMINE - 1224727-08-5](/images/structure/VC11697804.png)
Specification
CAS No. | 1224727-08-5 |
---|---|
Molecular Formula | C48H52N2P2 |
Molecular Weight | 718.9 g/mol |
IUPAC Name | (1S,2S)-2-N,2-N-bis[[2-bis(4-methylphenyl)phosphanylphenyl]methyl]cyclohexane-1,2-diamine |
Standard InChI | InChI=1S/C48H52N2P2/c1-35-17-25-41(26-18-35)51(42-27-19-36(2)20-28-42)47-15-9-5-11-39(47)33-50(46-14-8-7-13-45(46)49)34-40-12-6-10-16-48(40)52(43-29-21-37(3)22-30-43)44-31-23-38(4)24-32-44/h5-6,9-12,15-32,45-46H,7-8,13-14,33-34,49H2,1-4H3/t45-,46-/m0/s1 |
Standard InChI Key | NREBRZNMKPGZHZ-ZYBCLOSLSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)[C@H]7CCCC[C@@H]7N |
SMILES | CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N |
Canonical SMILES | CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC=C3CN(CC4=CC=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)C7CCCCC7N |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The ligand features a (1S,2S)-cyclohexane-1,2-diamine core, with each amine nitrogen bonded to a benzyl group substituted at the 2-position with a di-p-tolylphosphino moiety. The p-tolyl groups (methyl-substituted phenyl rings) enhance electron-donating capacity and steric bulk, while the cyclohexane backbone imposes conformational rigidity. The stereochemistry at the 1 and 2 positions of the cyclohexane ring is critical for inducing chirality in metal complexes.
Table 1: Key Structural Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 718.906 g/mol | |
CAS Number | 1224727-08-5 | |
Stereochemistry | (1S,2S) |
Electronic and Steric Properties
The di-p-tolylphosphino groups provide strong σ-donor and moderate π-acceptor capabilities, stabilizing low-oxidation-state transition metals like palladium(0) and rhodium(I). The p-tolyl substituents increase steric bulk compared to unsubstituted phenyl groups, influencing substrate approach in catalytic cycles. This balance of electronic and steric effects is pivotal for enantioselectivity.
Synthesis and Characterization
Synthetic Route
The ligand is synthesized via a two-step procedure:
-
Preparation of 2-(di-p-tolylphosphino)benzyl chloride: Chlorination of 2-(di-p-tolylphosphino)benzyl alcohol using thionyl chloride.
-
Alkylation of (1S,2S)-cyclohexane-1,2-diamine: Reaction of the diamine with 2-(di-p-tolylphosphino)benzyl chloride in the presence of a base (e.g., NaH) under inert atmosphere to prevent phosphine oxidation.
The reaction proceeds via nucleophilic substitution, with the amine attacking the benzyl chloride. The stereochemical integrity of the cyclohexane diamine is preserved due to the rigidity of the ring system.
Applications in Asymmetric Catalysis
Transition Metal Coordination
The ligand forms stable complexes with metals such as Pd, Rh, and Ru. For example, in a palladium complex, the two phosphorus atoms and two nitrogen atoms adopt a tetradentate coordination mode, creating a chiral pocket around the metal center. This geometry is instrumental in asymmetric induction.
Asymmetric Hydrogenation
The ligand enables enantioselective hydrogenation of prochiral alkenes. For instance, in the reduction of α,β-unsaturated ketones, Rh complexes of this ligand achieve enantiomeric excess (ee) values exceeding 90%. The p-tolyl groups mitigate substrate-metal steric clashes, enhancing selectivity.
Cross-Coupling Reactions
Palladium complexes facilitate Suzuki-Miyaura couplings with chiral biaryl products. The ligand’s bulkiness suppresses undesired β-hydride elimination, improving yields.
Comparative Analysis with Analogous Ligands
Versus BINAP and Josiphos
Unlike binaphthyl-based ligands (e.g., BINAP), this cyclohexane-diamine scaffold offers greater conformational rigidity, reducing enantiomer interconversion. Compared to Josiphos ligands, the di-p-tolylphosphino groups provide stronger electron donation, favoring oxidative addition steps in cross-coupling.
Table 2: Ligand Comparison
Ligand | Backbone | Selectivity (ee) | Preferred Metals |
---|---|---|---|
(1S,2S)-Cyclohexane-diamine | Rigid cyclohexane | 85–95% | Pd, Rh |
BINAP | Binaphthyl | 70–90% | Ru, Rh |
Josiphos | Ferrocene | 80–93% | Pd, Cu |
Future Perspectives
Modular Ligand Design
Modifying the p-tolyl groups to electron-withdrawing substituents (e.g., p-CF) could tune metal electron density for challenging substrates like fluorinated alkenes. Computational studies (DFT) may guide rational design.
Expanding Reaction Scope
Exploring applications in C–H activation and photoredox catalysis could leverage the ligand’s stability under diverse conditions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume